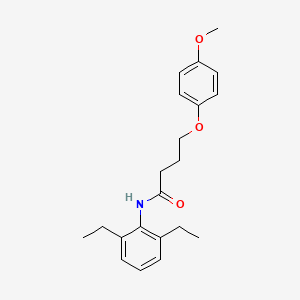

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide

Description

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2,6-diethylphenyl group at the nitrogen atom and a 4-methoxyphenoxy group at the fourth carbon of the butanamide chain. Its molecular formula is C₂₁H₂₇NO₃, with a molecular weight of 341.45 g/mol. The compound’s unique structure combines lipophilic (diethylphenyl) and polar (methoxyphenoxy) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-4-16-8-6-9-17(5-2)21(16)22-20(23)10-7-15-25-19-13-11-18(24-3)12-14-19/h6,8-9,11-14H,4-5,7,10,15H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQANQJUYVNYIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide typically involves the following steps:

Formation of the 4-(4-methoxyphenoxy)butanoic acid: This can be achieved by reacting 4-methoxyphenol with butyric acid in the presence of a suitable catalyst.

Amidation Reaction: The 4-(4-methoxyphenoxy)butanoic acid is then reacted with 2,6-diethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products Formed

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Amine derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide with key analogs, focusing on structural variations and their implications:

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Bioavailability

- The 2,6-diethylphenyl group in the target compound enhances lipophilicity compared to analogs with methyl groups (e.g., N-(2,6-dimethylphenyl)butanamide). This may improve membrane permeability but reduce aqueous solubility .

- The 4-methoxyphenoxy chain introduces hydrogen-bonding capability, distinguishing it from halogenated analogs like 2-bromo-N-(2-methylphenyl)butanamide. This moiety could facilitate interactions with polar enzyme active sites or receptors .

Pharmacological Implications

- Alachlor (a chloroacetamide herbicide) shares the diethylphenyl group but lacks the methoxyphenoxy chain. Its chlorine atom confers herbicidal activity through inhibition of fatty acid synthesis, suggesting that the target compound’s phenoxy group may redirect its mechanism toward eukaryotic targets .

- The difluorobenzyl group in the pyridinyl butanamide analog () demonstrates how fluorination can enhance metabolic stability—a feature absent in the target compound but relevant for drug design .

Biological Activity

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound belonging to the class of amides. Its unique structure, characterized by a butanamide backbone with specific substituents on the phenyl and phenoxy rings, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The structural formula can be represented as:

Key Features

- Amide Functional Group : Contributes to its biological activity.

- Methoxy Group : Enhances solubility and may influence receptor interactions.

- Diethyl Substituents : Potentially affect lipophilicity and bioavailability.

This compound may interact with various biological targets, including enzymes and receptors. The presence of the methoxy group and diethyl substituents can modulate its binding affinity and specificity towards these targets.

Potential Targets:

- Enzymes : May inhibit specific pathways related to inflammation or cancer.

- Receptors : Could act on neurotransmitter or hormonal pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Anticancer Activity

Studies have shown that structurally related compounds can induce apoptosis in cancer cells. For instance, compounds with similar amide structures have demonstrated efficacy in inhibiting cell proliferation in various cancer models.

Case Studies

-

Anti-inflammatory Activity :

- A study evaluated the anti-inflammatory effects of related compounds in vivo. Results indicated a significant reduction in edema and inflammatory markers in treated groups compared to controls.

-

Anticancer Efficacy :

- In vitro studies on breast cancer cell lines revealed that certain analogs of this compound induced apoptosis via caspase activation pathways. The effective concentration (EC50) for inducing apoptosis was found to be in the nanomolar range, indicating high potency.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,5-dimethylphenyl)-4-(4-hydroxyphenoxy)butanamide | Structure | Moderate anti-inflammatory |

| N-(2,6-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide | Structure | High anticancer activity |

| N-(2-ethylphenyl)-4-(4-fluorophenoxy)butanamide | Structure | Low cytotoxicity |

Research Findings

Recent investigations into the biological activity of this compound have highlighted several promising findings:

- Cell Proliferation Inhibition : In laboratory settings, this compound has been shown to significantly reduce cell viability in various cancer cell lines.

- Apoptosis Induction : Mechanistic studies suggest that it triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.

Q & A

Q. How to design assays for evaluating enzyme inhibition potential?

- Methodological Answer : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases). Pre-incubate the compound with the enzyme (1–100 µM range) and monitor activity kinetically. Include positive controls (e.g., known inhibitors) and validate with IC curves .

Q. What in vitro models assess blood-brain barrier (BBB) penetration?

- Methodological Answer : Use MDCK-MDR1 cell monolayers to measure permeability (P). A P >5 × 10 cm/s suggests BBB penetration. Correlate with computational models (e.g., BBB Score) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.